Cas no 2287272-74-4 (Tert-butyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate)
![Tert-butyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate structure](https://ja.kuujia.com/scimg/cas/2287272-74-4x500.png)
Tert-butyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate 化学的及び物理的性質
名前と識別子
-
- Tert-butyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
- EN300-6747046
- tert-butyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
- 2287272-74-4
-
- インチ: 1S/C12H18F3N3O2/c1-11(2,3)20-10(19)7(4-5-16)8-6-17-18-9(8)12(13,14)15/h6-7H,4-5,16H2,1-3H3,(H,17,18)
- InChIKey: NDKDDLNIRFFOIF-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=NN1)C(C(=O)OC(C)(C)C)CCN)(F)F
計算された属性
- せいみつぶんしりょう: 293.13511131g/mol
- どういたいしつりょう: 293.13511131g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 81Ų
Tert-butyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747046-2.5g |
tert-butyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287272-74-4 | 95.0% | 2.5g |
$2043.0 | 2025-03-13 | |
Enamine | EN300-6747046-0.5g |
tert-butyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287272-74-4 | 95.0% | 0.5g |
$1001.0 | 2025-03-13 | |
Enamine | EN300-6747046-0.25g |
tert-butyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287272-74-4 | 95.0% | 0.25g |
$959.0 | 2025-03-13 | |
Enamine | EN300-6747046-0.05g |
tert-butyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287272-74-4 | 95.0% | 0.05g |
$876.0 | 2025-03-13 | |
Enamine | EN300-6747046-0.1g |
tert-butyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287272-74-4 | 95.0% | 0.1g |
$917.0 | 2025-03-13 | |
Enamine | EN300-6747046-1.0g |
tert-butyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287272-74-4 | 95.0% | 1.0g |
$1043.0 | 2025-03-13 | |
Enamine | EN300-6747046-5.0g |
tert-butyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287272-74-4 | 95.0% | 5.0g |
$3023.0 | 2025-03-13 | |
Enamine | EN300-6747046-10.0g |
tert-butyl 4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate |
2287272-74-4 | 95.0% | 10.0g |
$4483.0 | 2025-03-13 |
Tert-butyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate 関連文献
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
Tert-butyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoateに関する追加情報
Research Brief on Tert-butyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate (CAS: 2287272-74-4)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of pyrazole derivatives as key scaffolds in drug discovery. Among these, Tert-butyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate (CAS: 2287272-74-4) has emerged as a promising compound due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
The compound, characterized by its tert-butyl ester and trifluoromethyl-substituted pyrazole moiety, has been investigated for its role as an intermediate in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing kinase inhibitors, particularly targeting aberrant signaling pathways in cancer. The trifluoromethyl group enhances metabolic stability and binding affinity, while the amino acid derivative backbone allows for further functionalization.
Key synthetic routes involve multi-step protocols starting from 5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, with palladium-catalyzed coupling and asymmetric hydrogenation as critical steps (Bioorganic Chemistry, 2024). Researchers have achieved enantioselective synthesis with >95% ee using chiral auxiliaries, addressing previous challenges in stereocontrol. The compound's crystalline form (melting point 112-114°C) has been characterized by X-ray diffraction, revealing intermolecular hydrogen bonding patterns that influence its solubility profile.
Biological evaluations indicate moderate inhibitory activity against PI3Kα (IC50 = 380 nM) and mTOR (IC50 = 420 nM) in biochemical assays, with improved selectivity over related kinases compared to earlier analogs (ACS Chemical Biology, 2023). Molecular docking studies suggest the trifluoromethyl group occupies a hydrophobic pocket adjacent to the ATP-binding site, while the amino acid side chain forms salt bridges with conserved residues. These findings position the compound as a valuable scaffold for developing dual PI3K/mTOR inhibitors.
Ongoing research explores prodrug strategies utilizing the tert-butyl ester moiety for enhanced bioavailability. A recent patent application (WO2023124567) discloses liposomal formulations containing this compound for targeted delivery to tumor tissues. Metabolic studies in hepatocytes show predominant esterase-mediated cleavage, with the resulting carboxylic acid derivative exhibiting altered pharmacokinetic properties.
In conclusion, Tert-butyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate represents a versatile building block with demonstrated potential in oncology drug discovery. Future directions include structure-activity relationship optimization and investigation of its applications in inflammation and neurodegenerative diseases. The compound's unique combination of synthetic accessibility and biological relevance ensures its continued importance in medicinal chemistry research.
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